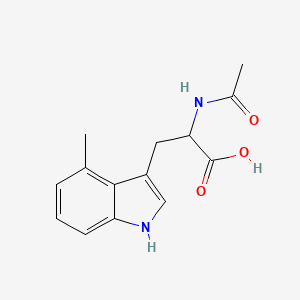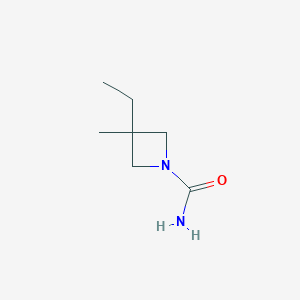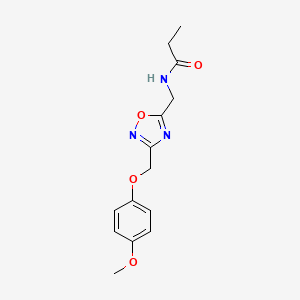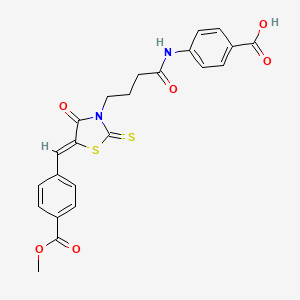
2-(3,4-Dimethylphenyl)benzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenyl)benzo-1,4-quinone consists of a benzoquinone core with a 3,4-dimethylphenyl substituent. The molecular weight is 212.248.
Chemical Reactions Analysis
Quinones are known to undergo reduction to the corresponding arenediols, a process that can be achieved electrochemically and with a variety of reducing agents . The reduction products of 1,4-quinones are called hydroquinones .
Scientific Research Applications
2-(3,4-Dimethylphenyl)benzo-1,4-quinone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, this compound has been shown to have antimicrobial properties, making it a potential candidate for use as a pesticide. In materials science, this compound has been studied for its ability to act as a redox mediator in dye-sensitized solar cells.
Mechanism of Action
2-(3,4-Dimethylphenyl)benzo-1,4-quinone exerts its biological activities through its ability to undergo redox reactions. It can act as both an oxidant and a reductant, depending on the conditions. In cancer cells, this compound induces apoptosis by generating reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death. In agriculture, this compound acts as a pesticide by disrupting the electron transport chain in microbial cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer progression. In microbial cells, this compound disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-Dimethylphenyl)benzo-1,4-quinone in lab experiments is its ability to undergo redox reactions, making it a versatile compound for studying various biological processes. However, one limitation is that this compound can be unstable under certain conditions, making it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(3,4-Dimethylphenyl)benzo-1,4-quinone. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal conditions for inducing apoptosis in cancer cells and to assess its efficacy in vivo. Another area of interest is its potential use as a pesticide. Further studies are needed to determine its effectiveness against a wider range of microbial species and to assess its environmental impact. Finally, this compound's ability to act as a redox mediator in dye-sensitized solar cells makes it a potential candidate for use in renewable energy applications. Further studies are needed to optimize its use in solar cells and to assess its long-term stability.
Synthesis Methods
2-(3,4-Dimethylphenyl)benzo-1,4-quinone can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with phthalic anhydride, followed by oxidation with potassium permanganate. The resulting product is purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9-3-4-11(7-10(9)2)13-8-12(15)5-6-14(13)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTZMEBRQGEJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)




![3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2786552.png)
![(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2786554.png)
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2786555.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2786557.png)
![4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2786558.png)
![2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786559.png)
![4-benzyl-3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2786560.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)
